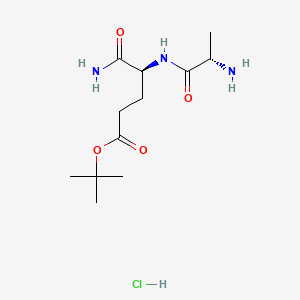

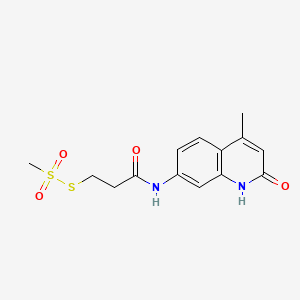

![molecular formula C13H13N3O2 B563551 [4-(4-Aminophenoxy)(2-pyridyl)]-N-(methyl-d3)carboxamide CAS No. 1189975-18-5](/img/structure/B563551.png)

[4-(4-Aminophenoxy)(2-pyridyl)]-N-(methyl-d3)carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“[4-(4-Aminophenoxy)(2-pyridyl)]-N-(methyl-d3)carboxamide” is a chemical compound available for purchase as a reference standard from Synthetic Chemistry Reference Tools . It’s used in proteomics research .

Molecular Structure Analysis

The molecular formula of “this compound” is C13H10D3N3O2, and its molecular weight is 246.28 .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

This compound is an important intermediate in pharmaceutical synthesis, such as for the drug Sorafenib. Its synthesis has been optimized through clean procedures in ionic liquids, offering environmental benefits due to the reusability of the solvent and high yields. This methodology aligns with green chemistry principles, emphasizing reduced waste and environmental impact (Hou Yan-jun, 2011).

Material Science Applications

The synthesis of polyamides and poly(amide-imide)s derived from similar compounds demonstrates the relevance of these chemical intermediates in developing new materials with high thermal stability and solubility in polar solvents. These materials exhibit promising properties for advanced applications, such as in coatings, films, and engineering plastics, which require high performance at elevated temperatures and good chemical resistance (A. Saxena et al., 2003).

Environmental and Green Chemistry

The synthesis of [4-(4-Aminophenoxy)(2-pyridyl)]-N-(methyl-d3)carboxamide in ionic liquid demonstrates an environmentally friendly approach to chemical synthesis. Ionic liquids, as green solvents, offer advantages such as low volatility, high thermal stability, and the potential for solvent recycling. This aligns with the principles of green chemistry, which aims to minimize the environmental impact of chemical manufacturing (Hou Yan-jun, 2011).

Advanced Synthesis Techniques

The use of room-temperature ionic liquids for the synthesis of this compound points to advanced techniques in organic synthesis. These methodologies not only improve the efficiency and yield of the chemical reactions but also contribute to safer and more sustainable processes. The ability to reuse ionic liquids multiple times without significant loss of efficiency is particularly noteworthy, highlighting the economic and environmental benefits of this approach (Hou Yan-jun, 2011).

Eigenschaften

IUPAC Name |

4-(4-aminophenoxy)-N-(trideuteriomethyl)pyridine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2/c1-15-13(17)12-8-11(6-7-16-12)18-10-4-2-9(14)3-5-10/h2-8H,14H2,1H3,(H,15,17)/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXZZBPYPZLAEFC-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40675594 |

Source

|

| Record name | 4-(4-Aminophenoxy)-N-(~2~H_3_)methylpyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189975-18-5 |

Source

|

| Record name | 4-(4-Aminophenoxy)-N-(~2~H_3_)methylpyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[3-[amino(dideuterio)methyl]-4-(methoxymethylidene)(4,5-13C2)azolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-3H-1,8-naphthyridin-1-ium-3-carboxylic acid](/img/structure/B563471.png)

![(2S)-2-[(3S)-3-(4-Aminobutyl)-1,4-dioxohexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl]-4-phenylbutanoic acid](/img/structure/B563473.png)

![2-amino-3-[[2-amino-3-(naphthalen-2-ylamino)-3-oxopropyl]disulfanyl]-N-naphthalen-2-ylpropanamide;dihydrobromide](/img/structure/B563482.png)

![2-ethyl-4-nitro-1H-benzo[d]imidazole](/img/structure/B563488.png)